

MZ-101: A Substrate Reduction Therapy for Glycogen Storage Disorders

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Compound of Interest

Compound Name: MZ-101

Cat. No.: B12365897

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pompe disease, a lysosomal storage disorder resulting from a deficiency in the acid alpha-glucosidase (GAA) enzyme, leads to the pathological accumulation of glycogen, primarily in muscle tissues. While enzyme replacement therapy (ERT) has been the mainstay of treatment, it has limitations. Substrate reduction therapy (SRT) presents a promising alternative or complementary approach by aiming to decrease the production of glycogen. This technical guide provides a comprehensive overview of **MZ-101**, a potent and selective small-molecule inhibitor of muscle glycogen synthase 1 (GYS1), and its successor compound, MZE001, as a potential oral SRT for Pompe disease and other glycogen storage disorders. This document details the mechanism of action, preclinical data, and clinical development of this therapeutic strategy, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction to Substrate Reduction Therapy in Pompe Disease

Pompe disease is characterized by the accumulation of glycogen within lysosomes, leading to progressive muscle weakness, respiratory insufficiency, and, in the infantile-onset form,

cardiomyopathy.[1] The standard of care, ERT, involves intravenous infusion of recombinant human GAA (rhGAA) to replace the deficient enzyme. However, ERT has challenges, including the need for frequent infusions, variable efficacy in skeletal muscle, and the potential for immune responses.[1]

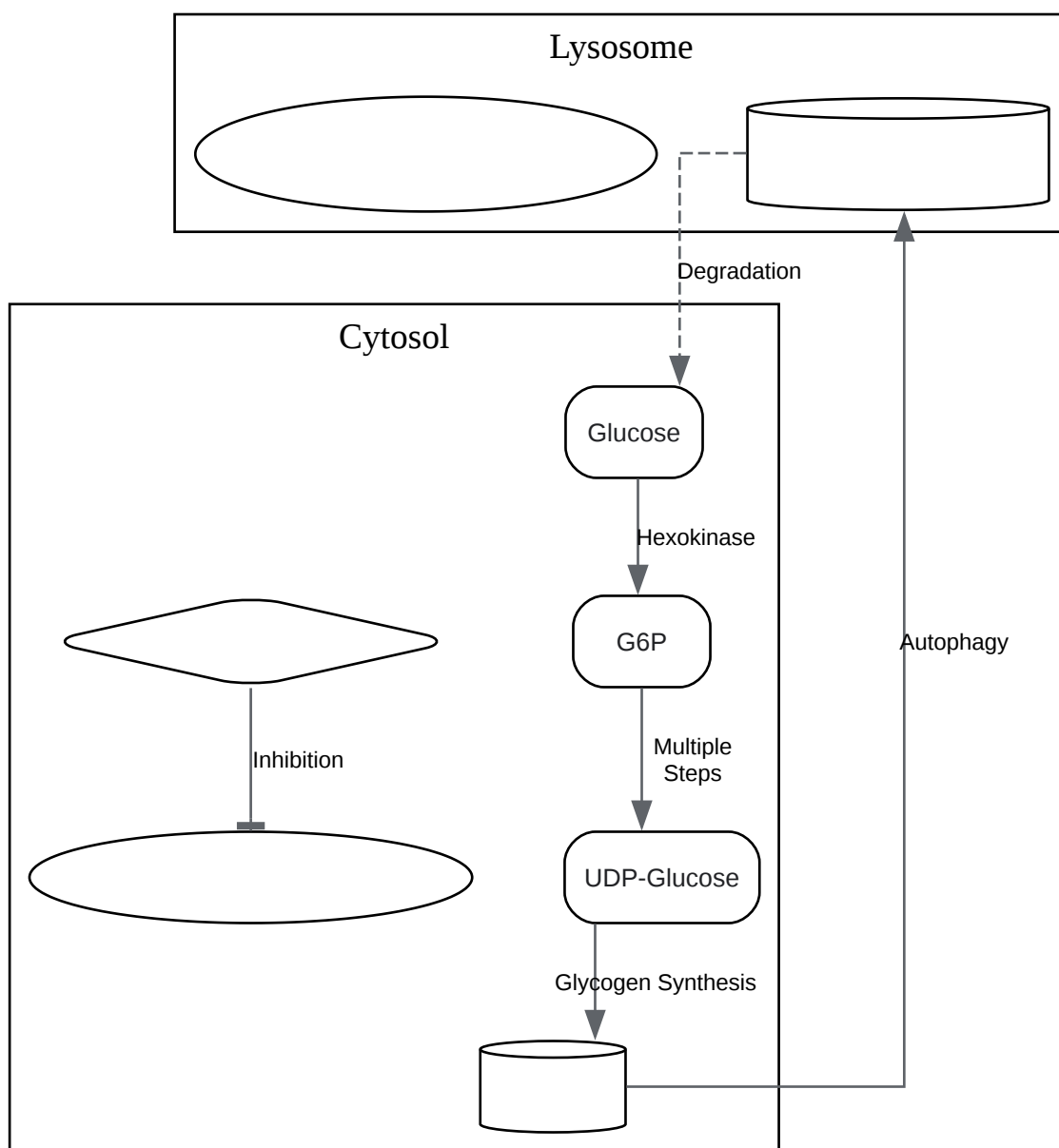
Substrate reduction therapy offers a different therapeutic paradigm by targeting the synthesis of glycogen, thereby reducing the amount of substrate that accumulates in the lysosomes. The primary enzyme responsible for glycogen synthesis in muscle is glycogen synthase 1 (GYS1). [1] By inhibiting GYS1, SRT aims to rebalance glycogen metabolism, alleviate cellular pathology, and improve clinical outcomes.

MZ-101 and MZE001: Potent and Selective GYS1 Inhibitors

MZ-101 was identified through a high-throughput screen as a potent and selective small-molecule inhibitor of GYS1.[2] It demonstrates a non-competitive mechanism of inhibition with respect to both the substrate UDP-glucose and the allosteric activator glucose-6-phosphate (G6P).[3] MZE001 is a successor compound to **MZ-101**, developed for clinical investigation.[4] Both compounds exhibit high selectivity for the muscle isoform GYS1 over the liver isoform GYS2, which is crucial for maintaining hepatic glycogen metabolism and glucose homeostasis. [2][3]

Mechanism of Action

The therapeutic rationale for GYS1 inhibition in Pompe disease is to decrease the rate of glycogen synthesis to a level that can be managed by the residual or replaced GAA activity, thus preventing pathological accumulation.



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Figure 1: Mechanism of action of **MZ-101/MZE001** in Pompe disease.

Preclinical Data

Extensive preclinical studies in various models have demonstrated the potential of GYS1 inhibition as a therapeutic strategy for Pompe disease.

In Vitro Potency and Selectivity

MZ-101 is a highly potent inhibitor of human GYS1 with an IC50 value of 0.041 μM .[\[2\]](#)[\[5\]](#)[\[6\]](#) Importantly, it shows selectivity for GYS1 over the hepatic isoform GYS2.[\[2\]](#)

Table 1: In Vitro Potency of **MZ-101**

Target	Assay Type	IC50 (μM)	Reference
Human GYS1	PK-LDH coupled enzyme assay	0.041	[2] [5] [6]
Human GYS2	PK-LDH coupled enzyme assay	>100 (not specified, but selective)	[2]

Cellular Activity

In primary human fibroblasts from both healthy donors and individuals with infantile-onset Pompe disease (IOPD), **MZ-101** treatment led to a dose-dependent reduction in glycogen accumulation.

Table 2: Cellular Activity of **MZ-101** in Human Fibroblasts

Cell Type	Parameter	Value	Reference
Healthy Donor Fibroblasts	Glycogen reduction EC50	~500 nM	
IOPD Fibroblasts	Glycogen reduction EC50	~500 nM	

In Vivo Efficacy in Animal Models

Studies in mouse and canine models of Pompe disease have demonstrated the in vivo efficacy of GYS1 inhibition.

- **Mouse Model:** Chronic oral administration of **MZ-101** in a Pompe mouse model (GAA knockout) reduced glycogen accumulation in skeletal muscle with an efficacy comparable to ERT.[\[1\]](#) The combination of **MZ-101** and ERT resulted in an additive effect, normalizing muscle glycogen levels.[\[1\]](#)[\[4\]](#)[\[6\]](#)

- Canine Model: Treatment with MZE001 in a canine model also led to reduced tissue glycogen, which correlated with a decrease in biomarkers.[\[3\]](#)[\[4\]](#)

Table 3: Summary of In Vivo Preclinical Efficacy Data

Compound	Animal Model	Treatment	Key Findings	Reference
MZ-101	Pompe Mouse (GAA KO)	Monotherapy	Reduced elevated glycogen levels in skeletal muscle.	[4]
MZ-101	Pompe Mouse (GAA KO)	Combination with ERT	Normalized tissue glycogen and restored cellular homeostasis.	[1] [4] [6]
MZE001	Canine	Monotherapy	Reduced tissue glycogen, correlating with decreased biomarkers.	[3] [4]
MZE001	Pompe Mouse (GAA KO)	Monotherapy	Dose-dependent inhibition of de novo glycogen synthesis in muscle.	[3]

Clinical Development of MZE001

Based on the promising preclinical data, MZE001 advanced into clinical development.

Phase 1 Clinical Trial (NCT05249621)

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in 112 healthy volunteers to evaluate the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of MZE001.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Key Findings:

- **Safety and Tolerability:** MZE001 was well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily for ten days.[\[1\]](#)[\[7\]](#)[\[9\]](#) Most adverse events were mild.[\[1\]](#)
- **Pharmacokinetics:** The plasma half-life of MZE001 was approximately 12 hours, supporting a twice-daily dosing regimen.[\[7\]](#)
- **Pharmacodynamics:**
 - Treatment with MZE001 resulted in a dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, confirming target engagement with GYS1.[\[1\]](#)[\[7\]](#)[\[9\]](#)
 - In a subset of participants receiving MZE001 480 mg twice daily for ten days, there was a significant reduction in total muscle glycogen and inhibition of acute muscle glycogen synthesis as measured by a ¹³C-glucose tracer study.[\[10\]](#)

Table 4: Summary of MZE001 Phase 1 Clinical Trial Results in Healthy Volunteers

Parameter	Dose	Outcome	Reference
Safety	Up to 720 mg BID for 10 days	Well-tolerated	[1] [7] [9]
PBMC Glycogen	Multiple ascending doses	Dose-dependent reduction	[1] [7] [9]
Muscle Glycogen Synthesis	480 mg BID for 10 days	64% inhibition	[10]
Total Muscle Glycogen	480 mg BID for 10 days	41% reduction	[10]

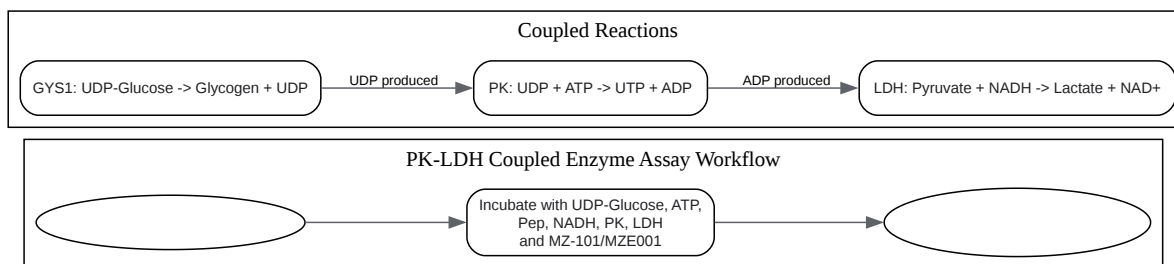
These positive Phase 1 results have supported the progression of MZE001 to a Phase 2 trial in patients with Pompe disease.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used in the preclinical and clinical evaluation of **MZ-101/MZE001**.

GYS1 Enzyme Inhibition Assay (PK-LDH Coupled Assay)

This in vitro assay measures the enzymatic activity of GYS1 and its inhibition by test compounds.



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Figure 2: Workflow for the PK-LDH coupled enzyme assay.

Principle: The activity of GYS1 produces UDP. In a coupled reaction, pyruvate kinase (PK) uses ATP to phosphorylate UDP to UTP, generating ADP. Lactate dehydrogenase (LDH) then uses NADH to reduce pyruvate (generated from phosphoenolpyruvate, PEP, by PK) to lactate, oxidizing NADH to NAD⁺. The rate of GYS1 activity is therefore proportional to the rate of NADH depletion, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.^{[11][12]}

General Protocol Outline:

- A reaction mixture is prepared containing recombinant human GYS1, UDP-glucose, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase

(LDH) in a suitable buffer.

- The test compound (**MZ-101** or MZE001) at various concentrations is added to the reaction mixture.
- The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time.
- The initial reaction rates are calculated and used to determine the IC50 of the inhibitor.

Cellular Glycogen Accumulation Assay

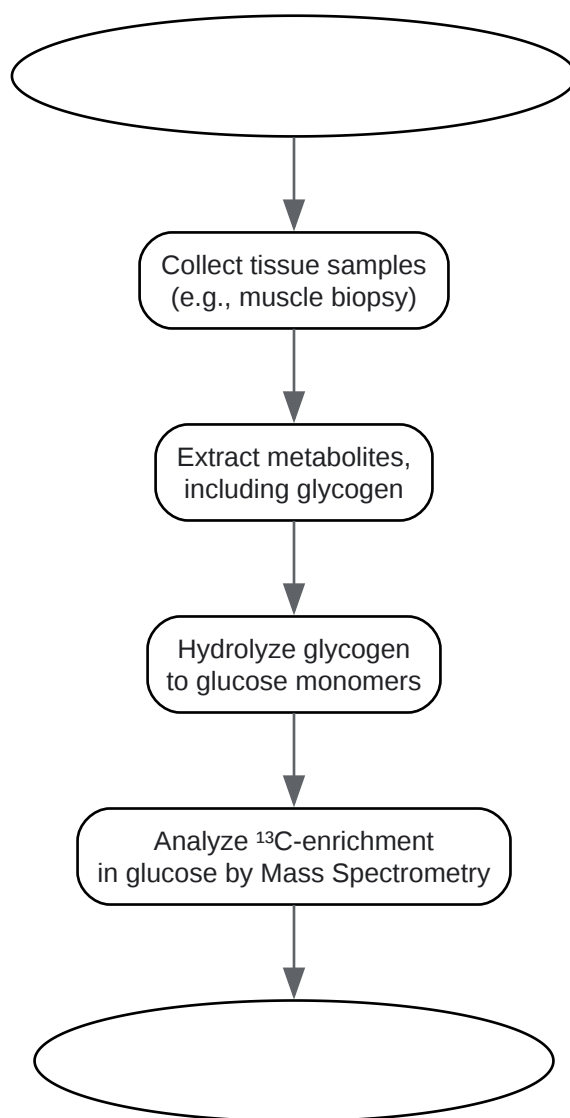
This assay quantifies the effect of GYS1 inhibition on glycogen levels in cultured cells.

General Protocol Outline:

- Primary human fibroblasts from healthy controls and Pompe patients are cultured in high-glucose medium to promote glycogen synthesis.
- Cells are treated with varying concentrations of **MZ-101** for a specified period (e.g., 7 days).
- After treatment, cells are lysed, and the total glycogen content is measured using a commercially available glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
- The EC50 for glycogen reduction is calculated from the dose-response curve.

In Vivo Glycogen Synthesis Measurement (¹³C-Glucose Tracer Analysis)

This stable isotope tracer method allows for the direct measurement of de novo glycogen synthesis in vivo.



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Figure 3: Experimental workflow for ^{13}C -glucose tracer analysis of glycogen synthesis.

Principle: A subject is administered glucose that has been isotopically labeled with ^{13}C . This labeled glucose is then incorporated into newly synthesized glycogen. By measuring the amount of ^{13}C -labeled glucose in glycogen from a tissue sample, the rate of de novo glycogen synthesis can be quantified.^{[2][10][13][14]}

General Protocol Outline:

- Subjects (animal models or human volunteers) are administered an oral solution of ^{13}C -labeled glucose (e.g., [U- $^{13}\text{C}_6$]-glucose).

- After a defined period, a muscle tissue biopsy is collected.
- Metabolites are extracted from the tissue sample.
- Glycogen is isolated and hydrolyzed to glucose monomers.
- The isotopic enrichment of ^{13}C in the glucose is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS).
- The rate of glycogen synthesis is calculated based on the incorporation of the ^{13}C label.

Conclusion and Future Directions

MZ-101 and its successor MZE001 represent a promising new class of oral substrate reduction therapies for Pompe disease. The potent and selective inhibition of GYS1 has been shown to effectively reduce glycogen accumulation in preclinical models, both as a monotherapy and in combination with ERT. The positive results from the Phase 1 clinical trial of MZE001 in healthy volunteers, demonstrating safety and target engagement, provide a strong rationale for its continued development.

Future studies, including the ongoing Phase 2 trial in patients with Pompe disease, will be critical to establish the clinical efficacy and long-term safety of this therapeutic approach. Key questions to be addressed include the optimal dose in patients, the extent of clinical benefit in terms of muscle function and respiratory outcomes, and the potential for MZE001 to be used as a monotherapy or in combination with existing and next-generation ERTs. The development of GYS1 inhibitors like MZE001 holds the potential to significantly improve the treatment landscape for individuals living with Pompe disease and other glycogen storage disorders.

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